Bcat-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

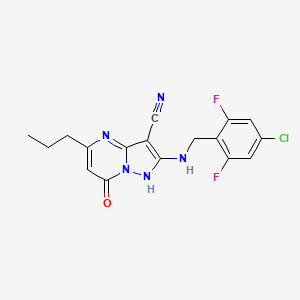

Molecular Formula |

C17H14ClF2N5O |

|---|---|

Molecular Weight |

377.8 g/mol |

IUPAC Name |

2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

InChI |

InChI=1S/C17H14ClF2N5O/c1-2-3-10-6-15(26)25-17(23-10)11(7-21)16(24-25)22-8-12-13(19)4-9(18)5-14(12)20/h4-6,22,24H,2-3,8H2,1H3 |

InChI Key |

URTVEMYYYIZBNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)N2C(=N1)C(=C(N2)NCC3=C(C=C(C=C3F)Cl)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bcat-IN-2

This guide provides a comprehensive overview of the mechanism of action for Bcat-IN-2, a selective inhibitor of mitochondrial branched-chain amino acid aminotransferase (BCATm). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1] These enzymes catalyze the initial, reversible step in BCAA catabolism: the transamination of BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[2] This reaction is crucial for both the synthesis and degradation of BCAAs.[3]

There are two primary isoforms of BCAT in mammals:

-

BCATc (or BCAT1): A cytosolic enzyme primarily found in the central nervous system, immune cells, and certain cancers.[2][4]

-

BCATm (or BCAT2): A mitochondrial enzyme that is widely expressed in most tissues, with the notable exception of the liver.[2][5][6]

This compound functions as a potent, selective, and orally active inhibitor of the mitochondrial isoform, BCATm.[7][8] By binding to the active site of the BCATm enzyme, this compound blocks its catalytic function.[1][6] This inhibition disrupts the breakdown of BCAAs, leading to an increase in their systemic concentrations, particularly leucine.[7][8] Its selectivity for BCATm over BCATc allows for targeted investigation of mitochondrial BCAA metabolism.[7][8]

Quantitative Data and Inhibitor Profile

The inhibitory potency and pharmacokinetic properties of this compound have been quantified through various in vitro and in vivo studies.

| Parameter | Target/Species | Value | Reference |

| pIC50 | Human BCATm | 7.3 | [7][8] |

| pIC50 | Human BCATc | 6.6 | [7][8] |

| Cellular pIC50 | Differentiated Primary Human Adipocytes (BCATm) | 6.5 | [7][8] |

| In Vivo Effect | Mouse Plasma Leucine Level (100 mg/kg, p.o.) | Increase from 473 µM to 1.2 mM | [7][8] |

| Bioavailability (F) | Mouse | 100% | [7][8] |

| Half-life (t½) | Mouse | 9.2 hours | [7][8] |

| Clearance (Cl) | Mouse | 0.3 mL/min/kg | [7][8] |

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biochemical pathway and a typical experimental workflow for assessing cytotoxicity are provided below.

Caption: BCAA Catabolism Pathway and this compound Inhibition Point.

Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity. The following protocols are based on studies investigating this compound and related compounds.[9]

A. Cell Viability (MTT) Assay This assay determines the cytotoxic effect of a compound on cell lines.

-

Cell Seeding: Plate cells (e.g., LO2 or HepG2) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a designated period, typically 48 hours.[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution using a microplate reader at a wavelength appropriate for formazan (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

B. Oil Red O Staining for Lipid Accumulation This method is used to visualize intracellular lipid droplets in cultured cells.

-

Cell Culture and Treatment: Grow cells on coverslips or in culture plates and induce lipid accumulation (e.g., with 0.5 mM oleic acid) in the presence or absence of this compound for 48 hours.[9][10]

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 30 minutes.

-

Staining: Wash the fixed cells and stain with a freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.

-

Washing and Counterstaining: Rinse the cells with water to remove excess stain. A counterstain, such as hematoxylin, can be used to visualize the nuclei.

-

Visualization: Mount the coverslips on slides and visualize the red-stained lipid droplets using light microscopy.

C. Annexin V/PI Apoptosis Assay This flow cytometry-based assay quantifies the extent of apoptosis induced by a treatment.

-

Cell Treatment: Treat cells with the compound of interest (e.g., this compound) for the desired duration (e.g., 48 hours).[9]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

D. In Vivo Pharmacokinetic and Efficacy Studies These studies assess the compound's behavior in a living organism.

-

Animal Model: Use appropriate animal models, such as mice.[7][8]

-

Administration: Administer this compound via the desired route, such as oral gavage (p.o.) or intravenous injection (i.v.), at specified doses (e.g., 5 mg/kg for i.v., 10-100 mg/kg for p.o.).[7][8]

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Analysis: Process the blood to obtain plasma and analyze the concentration of this compound (for PK) and relevant biomarkers like leucine (for efficacy) using methods such as LC-MS/MS.

-

Parameter Calculation: Calculate pharmacokinetic parameters such as half-life, clearance, and bioavailability from the concentration-time data.

Cellular and Physiological Effects

Studies have shown that while this compound effectively inhibits BCATm, its cellular effects can differ significantly from inhibitors of the cytosolic isoform, BCATc. For instance, in a model of oleic acid-induced non-alcoholic fatty liver disease (NAFLD) in LO2 and HepG2 cells, inhibition of BCATm by this compound had no effect on lipid accumulation.[9][10] This contrasts with a BCATc inhibitor, which was shown to alleviate oleic acid-induced steatosis, suggesting distinct roles for the two isoforms in hepatic lipid metabolism.[9][10]

The primary physiological consequence of this compound administration in vivo is the elevation of plasma BCAA levels, as demonstrated in mice where a 100 mg/kg oral dose led to a significant increase in leucine concentration.[7][8] This confirms the compound's ability to engage its target and modulate BCAA metabolism systemically. Due to this activity, this compound is a valuable tool for research into conditions where BCAA metabolism is dysregulated, such as obesity and dyslipidemia.[7]

References

- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology | MDPI [mdpi.com]

- 3. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 4. BCATs regulate inflammation and cancer progression [rndsystems.com]

- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, SAR, and X-ray Binding Mode Study of BCATm Inhibitors from a Novel DNA-Encoded Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | BCATc inhibitor 2 ameliorated mitochondrial dysfunction and apoptosis in oleic acid-induced non-alcoholic fatty liver disease model [frontiersin.org]

Bcat-IN-2: A Technical Guide to its Function as a Selective BCAT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCAT2), an enzyme pivotal in the catabolism of branched-chain amino acids (BCAAs). Elevated BCAT2 activity is implicated in the pathobiology of several cancers, including melanoma and pancreatic ductal adenocarcinoma, where it contributes to tumor progression and metabolic reprogramming. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. Furthermore, it elucidates the putative role of this compound in modulating the Wnt/β-catenin signaling pathway, a critical oncogenic cascade.

Core Mechanism of Action

This compound exerts its biological effects through the selective inhibition of BCAT2. BCAT2 catalyzes the reversible transamination of the BCAAs—leucine, isoleucine, and valine—to their respective branched-chain α-keto acids (BCKAs). This is the initial and often rate-limiting step in BCAA catabolism. By inhibiting BCAT2, this compound disrupts this metabolic pathway, leading to an accumulation of BCAAs and a reduction in the downstream metabolites that fuel critical cellular processes in cancer cells, such as the tricarboxylic acid (TCA) cycle and lipogenesis. This metabolic disruption has been shown to impede cancer cell proliferation, migration, and invasion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on preclinical studies.

| Parameter | Value | Species | Assay/Method | Reference |

| pIC50 (BCATm/BCAT2) | 7.3 | - | Enzymatic Assay | [1] |

| pIC50 (BCATc/BCAT1) | 6.6 | - | Enzymatic Assay | [1] |

| pIC50 (Human Adipocytes) | 6.5 | Human | Cellular Assay | [1] |

| Bioavailability (F) | 100% | Mouse | Pharmacokinetic Study (5 mg/kg p.o.) | [1] |

| Half-life (t1/2) | 9.2 hours | Mouse | Pharmacokinetic Study (5 mg/kg p.o.) | [1] |

| Clearance (Cl) | 0.3 mL/min/kg | Mouse | Pharmacokinetic Study (1 mg/kg i.v.) | [1] |

| Effective Concentration | 80 µM | Human | Melanoma Cell Culture (Colony Formation, Migration, Invasion) | [2] |

Signaling Pathway Analysis: BCAT2 and Wnt/β-catenin

Emerging evidence suggests a functional link between BCAT activity and the canonical Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis.[3] BCAT can promote cancer cell proliferation and invasion by activating this pathway.[3] The proposed mechanism involves BCAT-mediated metabolic changes that lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation. Inhibition of BCAT2 by this compound is hypothesized to counteract this activation, leading to decreased β-catenin levels and subsequent downregulation of its target genes.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the function of this compound in a cancer research setting.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of single cancer cells.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 80 µM for melanoma cells) or vehicle control.[2]

-

Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.

-

When colonies are visible, wash the wells twice with PBS.

-

Fix the colonies with 1 mL of ice-cold methanol for 10 minutes.

-

Stain the colonies with 1 mL of Crystal Violet solution for 15 minutes at room temperature.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

Transwell Migration and Invasion Assay

This protocol assesses the impact of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and incubate at 37°C for 2 hours to allow for gelling.

-

Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed 5 x 10^4 cells in the upper chamber of the transwell inserts.

-

Add 600 µL of complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Wash the inserts with water and count the stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting the protein levels of BCAT2 and key components of the Wnt/β-catenin pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-BCAT2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Cancer cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound or vehicle control. Wnt3a conditioned medium can be used as a positive control to stimulate the pathway.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the fold change in TCF/LEF reporter activity in this compound treated cells compared to the vehicle control.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical cancer model.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound. However, the broader class of BCAT inhibitors is of interest for cancer therapy, and clinical trials for other metabolic targets in melanoma and pancreatic cancer are ongoing. The preclinical data for this compound suggest its potential as a therapeutic candidate, warranting further investigation and potential progression into clinical development.

Conclusion

This compound is a valuable research tool for elucidating the role of BCAT2 in cancer metabolism and progression. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a strong candidate for further preclinical and potentially clinical investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting BCAA metabolism with this compound. The hypothesized link to the Wnt/β-catenin pathway opens new avenues for understanding its anti-cancer mechanism and for the development of novel combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BCAT2 promotes melanoma progression by activating lipogenesis via the epigenetic regulation of FASN and ACLY expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Bcat-IN-2 and Branched-Chain Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, nutrient signaling, and energy homeostasis. The catabolism of BCAAs is a tightly regulated process, with the initial and reversible step catalyzed by branched-chain aminotransferases (BCATs). Dysregulation of BCAA catabolism has been implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making the enzymes in this pathway attractive therapeutic targets. This technical guide provides an in-depth overview of Bcat-IN-2, a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), and its role in the context of BCAA catabolism. We will delve into the quantitative data characterizing this compound, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to Branched-Chain Amino Acid (BCAA) Catabolism

The breakdown of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, unlike most other amino acids which are catabolized in the liver.[1][2] This pathway not only serves to generate energy but also provides precursors for the synthesis of other molecules. The catabolic pathway can be broadly divided into three main stages:

-

Transamination: The first step is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs), where the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[3] There are two main isoforms of BCAT: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[2]

-

Oxidative Decarboxylation: The BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism.[3]

-

Further Metabolism: The resulting acyl-CoA derivatives are further metabolized through a series of reactions to ultimately produce intermediates for the citric acid cycle and gluconeogenesis, such as acetyl-CoA and succinyl-CoA.[2]

The regulation of BCAA catabolism is crucial for maintaining metabolic health. Elevated levels of BCAAs in circulation have been associated with insulin resistance and an increased risk of type 2 diabetes.[3]

This compound: A Selective BCATm Inhibitor

This compound is a potent and selective, orally active small molecule inhibitor of mitochondrial branched-chain aminotransferase (BCATm).[4] Its ability to selectively target BCATm provides a valuable tool for studying the specific roles of this mitochondrial isoform in BCAA metabolism and related pathologies.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| BCATm | pIC50 | 7.3 | [4] |

| BCATc | pIC50 | 6.6 | [4] |

| BCATm (in differentiated primary human adipocytes) | pIC50 | 6.5 | [4] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Bioavailability (F) | 100% | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |

| Half-life (t1/2) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |

| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. | [4] |

Table 3: In Vivo Pharmacodynamic Effect of this compound in Mice

| Dose (p.o.) | Effect on Leucine Levels | Reference |

| 100 mg/kg | Increased from 473 μM to 1.2 mM | [4] |

Signaling Pathways Modulated by this compound

The inhibition of BCATm by this compound leads to an accumulation of BCAAs, particularly leucine, which is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[1][2][3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Mitochondrial Branched-Chain Aminotransferase (BCATm) in Metabolic Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial branched-chain aminotransferase (BCATm), encoded by the BCAT2 gene, is a pivotal enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. Dysregulation of BCAA metabolism, often linked to alterations in BCATm activity and expression, is increasingly implicated in the pathophysiology of a spectrum of metabolic diseases, including obesity, insulin resistance, type 2 diabetes (T2D), and cardiovascular disease. Elevated circulating levels of BCAAs are a hallmark of these conditions, and evidence suggests that this is not merely a correlative finding but may play a causal role in disease progression. This technical guide provides a comprehensive overview of the role of BCATm in metabolic diseases, detailing its mechanism of action, its interplay with key signaling pathways such as mTOR and insulin signaling, and the quantitative changes observed in various disease states. Furthermore, this guide furnishes detailed experimental protocols for the investigation of BCATm and BCAA metabolism, and presents signaling and experimental workflow diagrams to facilitate a deeper understanding of the complex role of this enzyme in metabolic health and disease.

Introduction to BCATm and BCAA Catabolism

Branched-chain amino acids are essential amino acids that play crucial roles not only as substrates for protein synthesis but also as signaling molecules. The catabolism of BCAAs is a multi-step enzymatic process that is critical for maintaining metabolic homeostasis. The initial and reversible step of this pathway is the transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs).

There are two isoforms of BCAT: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). BCATm is the predominant isoform in most peripheral tissues, including skeletal muscle, adipose tissue, and heart, with the notable exception of the liver, which has very low BCAT activity.[1] This tissue-specific expression pattern underscores the importance of inter-organ transport of BCAAs and their metabolites. The reaction catalyzed by BCATm involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding glutamate and the corresponding BCKA (α-ketoisocaproate from leucine, α-keto-β-methylvalerate from isoleucine, and α-ketoisovalerate from valine). These BCKAs are subsequently committed to irreversible oxidation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

The Role of BCATm in Metabolic Diseases

Obesity and Insulin Resistance

A growing body of evidence links elevated plasma BCAA concentrations to obesity and insulin resistance.[2][3] In individuals with obesity and insulin resistance, the expression and activity of enzymes involved in BCAA catabolism, including BCATm, are often suppressed in key metabolic tissues like adipose tissue.[4] This impairment in BCAA breakdown is thought to contribute to the accumulation of BCAAs and their metabolites in circulation.

Interestingly, studies on mice with a whole-body knockout of BCATm (BCATm-/-) have revealed a complex and somewhat paradoxical phenotype. These mice exhibit markedly elevated plasma BCAA levels (up to 10-fold higher than wild-type mice) due to the blockage of the first step in BCAA catabolism.[5][6] Despite the high BCAA levels, which are typically associated with insulin resistance, BCATm-/- mice show improved insulin sensitivity, increased energy expenditure, and resistance to diet-induced obesity.[5][6] This suggests that the accumulation of BCAAs themselves may not be the sole driver of insulin resistance and that the downstream metabolites (BCKAs) or the flux through the BCAA catabolic pathway may be more critical. Some studies propose that it is the accumulation of BCKAs, rather than BCAAs, that mediates cardiac insulin resistance.[7]

Type 2 Diabetes

Elevated BCAA levels are a strong predictor of future development of T2D.[3] In patients with T2D, the expression of BCATm and other enzymes in the BCAA catabolic pathway is often reduced in skeletal muscle.[8] This downregulation of BCAA catabolism in a primary site of glucose disposal likely contributes to the systemic increase in BCAA levels and may exacerbate insulin resistance. The accumulation of BCAAs and their metabolites can interfere with insulin signaling pathways, further contributing to the pathophysiology of T2D.[9]

Cardiovascular Disease

Aberrant BCAA metabolism is also implicated in the pathogenesis of cardiovascular diseases.[10] Elevated levels of circulating BCAAs have been associated with heart failure, hypertension, and coronary artery disease.[11] In the context of heart failure, impaired BCAA catabolism within the cardiac muscle itself has been observed, leading to the accumulation of BCAAs and BCKAs.[12] This accumulation can activate mTOR signaling, which is linked to pathological cardiac hypertrophy and dysfunction.[13]

Signaling Pathways Involving BCATm

BCATm and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1) signaling pathway.[14][15] Elevated intracellular leucine levels, which can result from impaired BCATm activity, can lead to chronic activation of mTORC1. This persistent mTORC1 signaling can, in turn, induce a negative feedback loop that impairs insulin signaling by promoting the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues.[16][17] This disruption of insulin signaling is a key mechanism underlying insulin resistance.

Caption: mTOR signaling pathway activated by BCAAs.

BCATm and Insulin Signaling

The interplay between BCATm and insulin signaling is multifaceted. As mentioned, chronic mTORC1 activation due to high intracellular BCAA levels can dampen insulin signaling. Furthermore, some studies suggest that the accumulation of BCAA-derived metabolites can directly impair mitochondrial function and promote cellular stress, which are also linked to insulin resistance.[3] Conversely, insulin itself can regulate BCAA metabolism. In healthy individuals, insulin promotes the uptake and catabolism of BCAAs in peripheral tissues.[18] However, in states of insulin resistance, this regulatory effect is blunted, contributing to the elevation of circulating BCAAs.

Caption: Interplay of Insulin and BCATm/BCAA signaling.

Quantitative Data on BCATm in Metabolic Diseases

The following tables summarize quantitative data from various studies investigating the role of BCATm and BCAA metabolism in metabolic diseases.

Table 1: BCATm Expression and BCAA Levels in Obesity and Diabetes

| Parameter | Model/Subject | Tissue/Fluid | Condition | Change | Reference |

| BCATm mRNA | Human Skeletal Muscle | Muscle | Type 2 Diabetes vs. Control | ↓ 25% | [19] |

| BCAT2 mRNA | Human Skeletal Muscle | Muscle | Type 2 Diabetes vs. Control | Reduced | [8] |

| BCATm Protein | db/db Mice (diabetic) | Skeletal Muscle | Diabetic vs. Control | ↑ ~25% | [19] |

| BCKDHA mRNA | Human Adipocytes | Adipose Tissue | Obese vs. Lean | ↓ | [10] |

| Plasma BCAAs | BCATm-/- Mice | Plasma | Knockout vs. Wild-Type | ↑ ~10-fold | [5][6] |

| Plasma Leucine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |

| Plasma Valine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |

| Plasma Isoleucine | Obese/Diabetic Mice (HFD) | Plasma | HFD vs. Normal Diet | ↑ | [18] |

Table 2: Effects of BCATm Knockout in Mice

| Parameter | BCATm-/- Mice vs. Wild-Type | Change | Reference |

| Body Weight | Male mice | ↓ | [6] |

| Fat Mass (% of body weight) | Male mice | ↓ (11.9% vs. 18.3%) | [6] |

| Lean Body Mass (% of body weight) | Male mice | ↑ (83.5% vs. 78.6%) | [6] |

| Fasting Blood Glucose | Male mice | ↓ 31-33% | [6][20] |

| Fasting Plasma Insulin | Male mice | ↓ 65-67% | [6][20] |

| HOMA-IR Index | Male mice | ↓ (0.95 vs. 3.95) | [20] |

| In vivo Protein Synthesis (Heart) | Male mice | ↑ 40% | [6] |

| In vivo Protein Synthesis (Skeletal Muscle) | Male mice | ↑ 39% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BCATm function and BCAA metabolism.

BCATm Enzymatic Activity Assay (Spectrophotometric Method)

This protocol is adapted from the principles described in Schade et al. and Hutson et al.[19][20]

Principle: The activity of BCATm is measured by coupling the production of glutamate from the transamination reaction to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the BCATm activity.

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, 1 mM EDTA

-

Substrate Solution: 20 mM of a specific BCAA (leucine, isoleucine, or valine), 10 mM α-ketoglutarate in Assay Buffer

-

GDH Solution: Glutamate dehydrogenase (e.g., from bovine liver) at ~50 units/mL in Assay Buffer

-

NADH Solution: 10 mM NADH in Assay Buffer

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare tissue homogenates or isolate mitochondria from the tissue of interest (e.g., skeletal muscle).

-

In a 96-well plate or cuvette, add the following in order:

-

150 µL of Assay Buffer

-

10 µL of tissue homogenate/mitochondrial preparation

-

10 µL of GDH Solution

-

10 µL of NADH Solution

-

-

Mix gently and incubate for 5 minutes at 37°C to allow for the reduction of any endogenous glutamate.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 37°C.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of BCATm activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute under the specified conditions.

Western Blot Analysis of BCATm Protein Expression

This is a general protocol that can be adapted for the detection of BCATm in tissue lysates.[1][14]

Materials:

-

Tissue sample (e.g., skeletal muscle, adipose tissue)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for BCATm

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize the tissue sample in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA assay.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against BCATm (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of BCAA Levels by LC-MS/MS

This protocol is based on methodologies described for the analysis of amino acids in biological fluids.[5][21]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of BCAAs. Stable isotope-labeled internal standards are used for accurate quantification.

Materials:

-

Plasma or serum samples

-

Acetonitrile

-

Formic acid

-

Stable isotope-labeled BCAA internal standards (e.g., 13C, 15N-labeled leucine, isoleucine, and valine)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatograph)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 50 µL of sample, add 10 µL of the internal standard mixture.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Separate the BCAAs using a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Detect and quantify the BCAAs and their corresponding internal standards using multiple reaction monitoring (MRM) mode in the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of BCAAs.

-

Calculate the concentration of each BCAA in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

Metabolic Flux Analysis of BCAA Catabolism using Stable Isotopes

This protocol outlines the general workflow for a stable isotope tracing experiment to measure BCAA metabolic flux in cultured cells, such as adipocytes.

Principle: Cells are cultured in a medium containing a stable isotope-labeled BCAA (e.g., [U-13C6]leucine). The incorporation of the heavy isotope into downstream metabolites is measured by mass spectrometry. This information is then used in metabolic flux analysis (MFA) models to calculate the rates (fluxes) of reactions in the BCAA catabolic pathway.

Materials:

-

Cultured cells (e.g., adipocytes)

-

Culture medium specifically formulated with a known concentration of the 13C-labeled BCAA tracer

-

Quenching solution (e.g., ice-cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

LC-MS or GC-MS system

-

Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

-

Isotope Labeling: Culture the cells to the desired confluency. Replace the standard culture medium with the medium containing the 13C-labeled BCAA tracer. Incubate for a time course to allow for isotopic steady-state to be reached.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing the cells with an ice-cold solution and then adding a quenching solution. Extract the intracellular metabolites using an appropriate solvent system.

-

Metabolite Analysis: Analyze the isotopic labeling patterns of key metabolites in the BCAA catabolic pathway (e.g., BCKAs, TCA cycle intermediates) using LC-MS or GC-MS.

-

Metabolic Flux Analysis:

-

Construct a metabolic network model of the BCAA catabolic pathway and connected central carbon metabolism.

-

Input the measured isotopic labeling data and extracellular flux rates (e.g., uptake of the labeled BCAA and secretion of metabolites) into the MFA software.

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

-

Caption: General experimental workflow for studying BCATm.

Conclusion and Future Directions

The mitochondrial branched-chain aminotransferase, BCATm, stands at a critical juncture in metabolic regulation. Its role in the initial step of BCAA catabolism places it in a position to influence a wide array of cellular processes, from protein synthesis and nutrient sensing to insulin signaling and energy expenditure. The dysregulation of BCATm and the consequent alterations in BCAA metabolism are clearly implicated in the pathogenesis of metabolic diseases.

While significant progress has been made in understanding the link between BCATm, BCAAs, and metabolic dysfunction, several key questions remain. The paradoxical improvement in insulin sensitivity in BCATm knockout mice highlights the complexity of this system and suggests that the roles of individual BCAAs and their downstream metabolites need to be further dissected. The development of specific and potent inhibitors of BCATm will be invaluable for therapeutic exploration and for further elucidating its precise role in different tissues and disease states.

Future research should focus on:

-

Tissue-specific roles of BCATm: Investigating the distinct functions of BCATm in skeletal muscle, adipose tissue, heart, and other organs in the context of metabolic disease.

-

Therapeutic potential of targeting BCATm: Evaluating the efficacy and safety of modulating BCATm activity for the treatment of obesity, T2D, and cardiovascular disease.

-

Interplay with the gut microbiome: Exploring how the gut microbiome influences BCAA metabolism and its interaction with host BCATm activity in metabolic health and disease.

A deeper understanding of the intricate regulation and function of BCATm will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

- 1. Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched-chain Amino Acid Metabolon: INTERACTION OF GLUTAMATE DEHYDROGENASE WITH THE MITOCHONDRIAL BRANCHED-CHAIN AMINOTRANSFERASE (BCATm) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of BCATm in mice leads to increased energy expenditure associated with the activation of a futile protein turnover cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.regionh.dk [research.regionh.dk]

- 7. Early-onset and classical forms of type 2 diabetes show impaired expression of genes involved in muscle branched-chain amino acids metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]

- 9. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]

- 10. google.com [google.com]

- 11. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branched-Chain Amino Acids and Insulin Resistance, from Protein Supply to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diabetes and branched-chain amino acids: What is the link? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Global deletion of BCATm increases expression of skeletal muscle genes associated with protein turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Branched Chain Amino Acids Cause Liver Injury in Obese/Diabetic Mice by Promoting Adipocyte Lipolysis and Inhibiting Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI - ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease [jci.org]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. Liver BCATm transgenic mouse model reveals the important role of the liver in maintaining BCAA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the BCAT2 Target Protein and its Inhibitor, Bcat-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Amino Acid Transaminase 2 (BCAT2)

Branched-chain amino acid transaminase 2 (BCAT2), also known as BCATm, is a critical mitochondrial enzyme that plays a pivotal role in the metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine.[1][2] These essential amino acids are fundamental for protein synthesis, energy production, and various metabolic signaling processes.[1] BCAT2 catalyzes the first and reversible step in BCAA catabolism: the transamination of BCAAs into their corresponding branched-chain α-keto acids (BCKAs).[3][4][5] This reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, which in turn produces glutamate.[3][4]

Structurally, the active BCAT2 enzyme is a homodimer, with each monomer consisting of a large and a small domain.[3][6][7] Its catalytic activity is dependent on the cofactor pyridoxal-5'-phosphate (PLP), which is covalently bound to a lysine residue in the active site.[3][6][7] Unlike its cytosolic counterpart, BCAT1, which has a more restricted tissue expression, BCAT2 is ubiquitously expressed in most tissues, with the notable exception of the liver.[8] It is particularly abundant in tissues with high metabolic rates, such as skeletal muscle.[3][9]

The Role of BCAT2 in Disease Pathophysiology

Dysregulation of BCAA metabolism, and specifically BCAT2 activity, has been implicated in a range of diseases, making it a compelling target for therapeutic intervention.

-

Cancer: BCAT2's role in cancer is complex and appears to be context-dependent. In several cancers, including pancreatic ductal adenocarcinoma (PDAC), breast cancer, and non-small cell lung cancer (NSCLC), BCAT2 is overexpressed and supports tumor growth and proliferation by providing essential building blocks for protein and lipid synthesis.[1][10][11][12] Inhibition or knockdown of BCAT2 in these cancer models has been shown to reduce cell proliferation.[10][11] Conversely, in colorectal cancer, BCAT2 deficiency has been found to promote tumorigenesis through the chronic activation of the mTORC1 pathway.[13]

-

Metabolic Disorders: Altered BCAA metabolism is strongly associated with obesity, insulin resistance, and type 2 diabetes.[1][8] Elevated circulating BCAAs are a hallmark of these conditions.[8] By modulating BCAA levels, BCAT2 inhibitors are being explored as a potential therapeutic strategy to improve insulin sensitivity and overall metabolic health.[1]

-

Neurological and Genetic Disorders: Emerging research has linked abnormal BCAT2 activity and altered BCAA levels to neurological conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, suggesting a potential neuroprotective role for BCAT2 inhibitors. Furthermore, mutations in the BCAT2 gene are the cause of Hypervalinemia and Hyperleucine-Isoleucinemia, an autosomal recessive metabolic disorder characterized by elevated BCAA levels.[5]

Bcat-IN-2: A Potent and Selective BCAT2 Inhibitor

This compound is a potent, selective, and orally active inhibitor of mitochondrial branched-chain aminotransferase (BCATm/BCAT2).[14][15][16] It was developed by hybridizing fragment screening and high-throughput screening (HTS) hits.[2] this compound functions by binding to the active site of the BCAT2 enzyme, which blocks its ability to catalyze the transamination of BCAAs and disrupts their metabolic pathways.[1][17]

Data Presentation: this compound Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ClF₂N₅O | [15][18] |

| Molecular Weight | 377.78 g/mol | [15][18] |

| CAS Number | 1800024-45-6 | [15][16] |

| Solubility | DMSO: 50 mg/mL (132.35 mM) |[15][16] |

Table 2: In Vitro Activity of this compound

| Target | Assay Type | pIC₅₀ | Reference |

|---|---|---|---|

| BCATm (BCAT2) | Enzymatic Assay | 7.3 | [14][15][16] |

| BCATc (BCAT1) | Enzymatic Assay | 6.6 | [14][15][16] |

| BCATm (Human Adipocytes) | Cellular Assay | 6.5 |[14][15][16] |

Table 3: In Vivo Pharmacokinetics and Activity of this compound in Mice

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Bioavailability (F) | 100% | 5 mg/kg p.o. vs 1 mg/kg i.v. | [14][16] |

| Half-life (t₁/₂) | 9.2 hours | 5 mg/kg p.o. and 1 mg/kg i.v. | [14][16] |

| Clearance (Cl) | 0.3 mL/min/kg | 5 mg/kg p.o. and 1 mg/kg i.v. | [14][16] |

| Effect on Leucine | Increase from 473 µM to 1.2 mM | 100 mg/kg p.o. |[14][15][16] |

Signaling Pathways and Experimental Workflows

BCAA Catabolism Pathway

BCAT2 initiates the breakdown of branched-chain amino acids in the mitochondria. This is the first step in a multi-enzyme pathway that ultimately feeds intermediates into the TCA cycle for energy production.

Caption: Mitochondrial BCAA catabolism initiated by BCAT2.

BCAT2 and mTORC1 Signaling in Cancer

In certain cancers, BCAA metabolism is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. BCAT2 deficiency can lead to BCAA accumulation, which in turn chronically activates mTORC1.[13]

Caption: BCAT2 deficiency can promote cancer cell growth via mTORC1.

Experimental Workflow for this compound Evaluation

A typical workflow to evaluate a BCAT2 inhibitor like this compound involves a multi-step process from enzymatic assays to cellular and in vivo models.

Caption: Workflow for preclinical evaluation of a BCAT2 inhibitor.

Experimental Protocols

Protocol: Spectrophotometric BCAT2 Activity Assay

This protocol is adapted from a coupled enzymatic assay method for determining branched-chain L-amino acid aminotransferase activity.[19] It measures the rate of BCKA formation.

Objective: To measure the enzymatic activity of BCAT2 and determine the IC₅₀ of an inhibitor like this compound.

Principle: The transamination of L-leucine and α-ketoglutarate by BCAT2 produces 4-methyl-2-oxopentanoate (a BCKA). This BCKA is then reduced by a coupling enzyme, D-2-hydroxyisocaproate dehydrogenase, in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 334 nm or 340 nm.[19]

Materials:

-

Recombinant human BCAT2 enzyme

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Leucine solution (e.g., 200 mM)

-

α-Ketoglutarate solution (e.g., 50 mM)

-

NADH solution (e.g., 10 mM)

-

D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)

-

This compound or other test inhibitor dissolved in DMSO

-

96-well UV-transparent plate

-

Spectrophotometric plate reader

Procedure:

-

Prepare Reaction Mix: For each reaction well, prepare a master mix containing Reaction Buffer, α-Ketoglutarate (final concentration 5 mM), NADH (final concentration 0.2 mM), and the coupling enzyme.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO for control) to the appropriate wells.

-

Add Enzyme: Add the BCAT2 enzyme to all wells except for a "no enzyme" blank. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate Reaction: Start the reaction by adding L-Leucine (final concentration 20 mM).

-

Measure Absorbance: Immediately begin reading the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve (ΔAbs/min).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: Cell Proliferation Assay (Using PDAC Cells)

This protocol assesses the effect of BCAT2 inhibition on the growth of cancer cells known to be dependent on BCAT2, such as pancreatic ductal adenocarcinoma (PDAC) cells.[11]

Objective: To determine the effect of this compound on the proliferation of PDAC cells.

Materials:

-

PDAC cell line (e.g., PANC-1, MiaPaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Trypsinize and count PDAC cells. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Measure Viability:

-

For Crystal Violet: Gently wash wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain with 10% acetic acid and read the absorbance at 570 nm.

-

For Resazurin: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).

-

-

Data Analysis:

-

Normalize the readings to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of this compound concentration to determine the GI₅₀ (concentration for 50% inhibition of growth).

-

Protocol: Western Blotting for BCAT2 Protein Expression

This protocol is used to detect and quantify the levels of BCAT2 protein in cell lysates or tissue homogenates.

Objective: To measure the expression level of BCAT2 protein in response to a given treatment or to confirm knockdown/knockout.[11][20]

Materials:

-

Cell or tissue samples

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BCAT2

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Heat samples at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BCAT2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading across lanes.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the BCAT2 signal to the loading control signal.

References

- 1. What are BCAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wikicrow.ai [wikicrow.ai]

- 4. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 7. Branched-chain amino acid transferase type 2 (BCAT2) deficiency: Report of an eighth case and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Frontiers | Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - Selwan - Translational Cancer Research [tcr.amegroups.org]

- 13. Deficiency of BCAT2-mediated branched-chain amino acid catabolism promotes colorectal cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. glpbio.com [glpbio.com]

- 17. scbt.com [scbt.com]

- 18. This compound | C17H14ClF2N5O | CID 78319104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Cellular Pathways Affected by Bcat-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcat-IN-2 is a potent and selective inhibitor of the mitochondrial branched-chain aminotransferase (BCATm), an essential enzyme in the catabolism of branched-chain amino acids (BCAAs). This document provides a comprehensive technical overview of the known and putative cellular pathways affected by this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks. As research into this compound is ongoing, this guide serves as a foundational resource for understanding its mechanism of action and exploring its therapeutic potential, particularly in the context of metabolic diseases such as obesity and dyslipidemia.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles not only as substrates for protein synthesis but also as signaling molecules in various metabolic pathways. The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). This compound is a small molecule inhibitor with high selectivity for BCATm.[1][2] By inhibiting BCATm, this compound effectively blocks the first step of BCAA degradation in the mitochondria, leading to an accumulation of BCAAs in circulation.[1] This modulation of BCAA metabolism has significant implications for cellular signaling, particularly pathways sensitive to amino acid concentrations, such as the mTOR and PI3K/AKT pathways.

Core Mechanism of Action

The primary and direct effect of this compound is the inhibition of BCATm. This enzyme catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).

Figure 1: Core mechanism of this compound action on BCATm.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the potency, selectivity, and in vivo effects of this compound.

| Parameter | Value | Target | Species | Reference |

| pIC50 | 7.3 | BCATm | - | [1][2] |

| pIC50 | 6.6 | BCATc | - | [1][2] |

| pIC50 | 6.5 | BCATm | Human (in differentiated primary adipocytes) | [1][2] |

Table 1: In Vitro Potency and Selectivity of this compound

| Dose (p.o.) | Effect on Leucine Levels | Initial Leucine Level | Final Leucine Level | Species | Reference |

| 10-100 mg/kg | Increase | 473 µM | 1.2 mM (at 100 mg/kg) | Mouse | [1] |

Table 2: In Vivo Effects of this compound on Plasma Leucine Levels

| Parameter | Value (5 mg/kg p.o.) | Value (1 mg/kg i.v.) | Species | Reference |

| Bioavailability (F) | 100% | - | Mouse | [1] |

| Half-life (t1/2) | 9.2 h | - | Mouse | [1] |

| Clearance (Cl) | 0.3 mL/min/kg | - | Mouse | [1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

Affected Cellular Pathways

While direct studies on the downstream signaling effects of this compound are limited, the known roles of its target, BCATm, and the consequence of BCAA accumulation allow for the formulation of strong hypotheses regarding its impact on key cellular pathways.

Branched-Chain Amino Acid (BCAA) Metabolism

The most direct and well-documented effect of this compound is the disruption of BCAA catabolism. By inhibiting BCATm, the inhibitor causes a significant increase in the circulating levels of leucine, isoleucine, and valine.[1]

Figure 2: this compound-induced accumulation of BCAAs.

Putative Effects on PI3K/AKT/mTOR Signaling

Leucine, in particular, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation.[3] By increasing leucine levels, this compound is hypothesized to activate the mTORC1 pathway. The general role of BCAT enzymes in activating the PI3K/AKT/mTOR pathway has been observed in various cancers.[4][5] While direct evidence for this compound is pending, the link between BCAT inhibition, BCAA accumulation, and mTOR activation is a strong area of investigation. It has been noted that systemic inhibition of BCAT2 can activate downstream targets of mTOR, such as 4E-BP1 and p70S6K.[6]

Figure 3: Hypothesized effect of this compound on mTOR signaling.

Experimental Protocols

In Vivo Study of this compound in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is a generalized framework based on common practices for studying metabolic effects of compounds in diet-induced obese mice.

Objective: To evaluate the effect of this compound on body weight, adiposity, and glucose homeostasis in mice with diet-induced obesity.

Materials:

-

C57BL/6J mice (male, 8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., 10% DMSO in corn oil)[2]

-

Oral gavage needles

-

Metabolic cages

-

Glucometer and glucose strips

-

Insulin

-

Analytical equipment for measuring plasma BCAA and lipid levels

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

-

Grouping and Treatment:

-

Group 1: Lean control on standard chow + Vehicle

-

Group 2: Obese on HFD + Vehicle

-

Group 3: Obese on HFD + this compound (e.g., 10-100 mg/kg, administered daily via oral gavage)

-

-

Monitoring:

-

Record body weight and food intake daily or every other day.

-

After a set treatment period (e.g., 4-8 weeks), perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids, and BCAAs.

-

Harvest and weigh tissues such as liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT).

-

-

Data Analysis: Analyze differences in body weight gain, fat mass, glucose and insulin tolerance, and plasma metabolite levels between the groups.

Figure 4: Workflow for in vivo obesity study.

In Vitro Adipocyte Differentiation Assay with this compound Treatment

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin

-

Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS, 1 µg/mL insulin)

-

This compound

-

DMSO (vehicle)

-

Oil Red O staining solution

-

Formalin (10%)

-

Isopropanol

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and penicillin-streptomycin until confluent.

-

Initiation of Differentiation: Two days post-confluency, replace the medium with differentiation medium containing either vehicle (DMSO) or varying concentrations of this compound.

-

Maturation: After 48 hours, replace the medium with insulin medium (with vehicle or this compound) and culture for another 48 hours. Then, replace with DMEM with 10% FBS (with vehicle or this compound) and continue to culture for 4-6 more days, changing the medium every 2 days.

-

Staining:

-

Wash cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O working solution for 10-30 minutes.

-

Wash with water and visualize lipid droplets under a microscope.

-

-

Quantification: Elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 510 nm.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of BCAA metabolism. Its primary effect is the inhibition of BCATm, leading to a systemic increase in BCAA levels. This directly impacts cellular metabolism and is hypothesized to modulate key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell growth, proliferation, and energy homeostasis. The provided experimental protocols offer a starting point for researchers to further elucidate the downstream consequences of this compound treatment in both in vivo and in vitro models. Future studies focusing on phosphoproteomics and metabolomics following this compound treatment will be critical in fully mapping its effects on cellular signaling networks.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating Mitochondrial Branched-Chain Aminotransferase (BCATm) Function with Bcat-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of mitochondrial branched-chain aminotransferase (BCATm) function using the selective inhibitor, Bcat-IN-2. This document details the role of BCATm in cellular metabolism and signaling, the pharmacological properties of this compound, and its effects on cancer cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to BCATm

Mitochondrial branched-chain aminotransferase (BCATm), encoded by the BCAT2 gene, is a key enzyme in the catabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[1][2] This enzyme catalyzes the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs) and glutamate.[1] BCATm is widely expressed in various tissues, with the notable exception of the liver, playing a crucial role in nitrogen metabolism and energy production.[3]

Emerging evidence has implicated aberrant BCAA metabolism and elevated BCATm expression in several pathologies, including cancer.[4][5] In melanoma, for instance, BCATm has been shown to be an oncogenic factor, promoting tumor cell proliferation, invasion, and migration.[5] This has positioned BCATm as a potential therapeutic target for cancer and other metabolic diseases.

This compound: A Selective BCATm Inhibitor

This compound is a potent and selective, orally active inhibitor of BCATm.[4][6] It exhibits a higher affinity for BCATm over the cytosolic isoform, BCATc, making it a valuable tool for specifically investigating the function of the mitochondrial enzyme.[4]

Pharmacological and Pharmacokinetic Properties

This compound has been characterized by its high potency and favorable pharmacokinetic profile, as summarized in the table below.

| Parameter | Value | Reference |

| pIC50 (BCATm) | 7.3 | [4] |

| pIC50 (BCATc) | 6.6 | [4] |

| pIC50 (human adipocyte BCATm) | 6.5 | [4] |

| In Vivo Efficacy (mice) | Increases plasma leucine from 473 µM to 1.2 mM at 100 mg/kg (p.o.) | [4] |

| Bioavailability (F) in mice | 100% | [4] |

| Half-life (t1/2) in mice | 9.2 hours | [4] |

| Clearance (Cl) in mice | 0.3 mL/min/kg | [4] |

This compound in Cancer Research: Effects on Melanoma

Recent studies have utilized this compound to probe the function of BCATm in melanoma, revealing its critical role in tumor progression.

Quantitative Effects of this compound on Melanoma Cells

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| A2058, A375 | This compound (80 µM) | Inhibition of colony formation | ~50% reduction | [5] |

| A2058, A375 | This compound (80 µM) | Suppression of invasion and migration | Prominent impairment | [4][5] |

| A2058, A375 | This compound (80 µM) | Reduced expression of FASN and ACLY | Significant suppression | [4] |

| A2058, A375 | This compound (80 µM) | Reduced intracellular lipid content | Prominent reduction | [4] |

BCATm and Cellular Signaling

BCATm is intricately linked to key cellular signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway. Leucine, a substrate of BCATm, is a well-known activator of mTORC1, a central regulator of cell growth, proliferation, and metabolism.[5] By modulating the intracellular levels of BCAAs, BCATm can influence mTOR signaling and its downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of BCATm function using this compound.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of melanoma cells.

Materials:

-

A2058 and A375 melanoma cell lines

-

DMEM medium with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A2058 and A375 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 to 100 µM. A vehicle control (DMSO) should be included.

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression levels of BCATm, FASN, ACLY, and key components of the mTOR signaling pathway.

Materials:

-

A2058 and A375 melanoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BCAT2

-

Rabbit anti-FASN

-

Rabbit anti-ACLY

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Rabbit anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture A2058 and A375 cells and treat with this compound (e.g., 80 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-